1-Methyl-1-azaspiro[4.4]nonan-6-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-methyl-1-azaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C9H17NO/c1-10-7-3-6-9(10)5-2-4-8(9)11/h8,11H,2-7H2,1H3 |
InChI Key |
PSKJTGCMHAXDJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCCC2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methyl 1 Azaspiro 4.4 Nonan 6 Ol and Its Analogues
Strategies for Azaspiro[4.4]nonane Core Construction
The creation of the quaternary spirocyclic center of the azaspiro[4.4]nonane system requires strategic and efficient chemical transformations. Several powerful methodologies have been developed, including radical cyclizations, pericyclic reactions, and cycloadditions.
Domino Radical Bicyclization Approaches
A robust method for constructing the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization process. acs.orgnih.govacs.org This strategy utilizes functionalized O-benzyl oxime ethers as starting materials, which contain both an alkenyl moiety and a trigger for radical formation, such as a brominated aromatic ring. acs.orgnih.gov The bicyclization is typically initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by a radical mediator like tributyltin hydride (Bu₃SnH). acs.orgnih.govnih.gov
The process involves the formation and capture of alkoxyaminyl radicals, leading to the creation of two rings and the central quaternary carbon in a single synthetic operation. acs.orgnih.gov This domino reaction has been successfully applied to generate a range of 1-azaspiro[4.4]nonane derivatives in yields from 11% to 67%, often with a preference for the trans diastereomer. acs.orgnih.govnih.gov The choice of initiator can influence the diastereoselectivity; for instance, using Et₃B can increase the diastereomeric ratio compared to AIBN in certain cases. acs.org However, a limitation of this approach is the potential for premature reduction of the aryl radical by Bu₃SnH, which can lead to monocyclized byproducts. acs.org
Table 1: Examples of Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
| Starting Material Type | Radical Initiator | Promoter | Overall Yield | Key Features | Reference |
|---|---|---|---|---|---|
| O-benzyl oxime ether with brominated aromatic ring | AIBN or Et₃B | Bu₃SnH | 11-67% | Forms two rings in one step; trans-diastereomer preference. | acs.org, nih.gov, nih.gov |
| O-benzyl oxime ether with alkenyl moiety | AIBN | Bu₃SnH | 67% (for 25i) | Best results with electron-withdrawing groups on the alkenyl moiety. | acs.org |
Nitroso-Ene Cyclization and Related Ring-Forming Reactions
The nitroso-ene reaction provides another powerful pathway to the 1-azaspiro[4.4]nonane core. This cyclization has been effectively utilized in a modular synthesis approach toward (±)-cephalotaxine. ua.esresearchgate.net The strategy involves an intramolecular reaction that rapidly constructs the key azaspiro[4.4]nonane motif. ua.esresearchgate.net For instance, a synthesis of a key intermediate for cephalotaxine (B1668394) was achieved in eight steps starting from commercially available 1,2-epoxycyclopentane. ua.esresearchgate.net This direct nitroso-ene reaction to form a 1-azabicyclo[4.4]non-2-one derivative highlights the efficiency of this method for building the core structure. ua.es
Intramolecular 1,3-Dipolar Cycloaddition Routes
Intramolecular 1,3-dipolar cycloaddition is a highly effective and widely used method for forming five-membered heterocyclic rings, making it well-suited for constructing the pyrrolidine (B122466) portion of the azaspiro[4.4]nonane system. beilstein-journals.orgnih.govbeilstein-journals.org This approach typically involves generating a nitrone with a tethered alkene (a dipolarophile). beilstein-journals.orgbeilstein-journals.org The key step is the thermal cycloaddition of the nitrone onto the pent-4-enyl group, which forms a tricyclic isoxazolidine (B1194047) intermediate. beilstein-journals.orgresearchgate.net
Subsequent reductive opening of the isoxazolidine ring, for example using zinc in a mixture of acetic acid and ethanol, yields the desired amino alcohol functionality within the 1-azaspiro[4.4]nonane framework. beilstein-journals.orgnih.gov This sequence has been successfully employed in the synthesis of various sterically hindered spirocyclic nitroxides and their precursors. beilstein-journals.orgbeilstein-journals.orgnih.gov The initial nitrones can be prepared from nitro-compounds through a sequence of Michael addition, reduction of the nitro group to a hydroxylamine, and subsequent intramolecular cyclization. beilstein-journals.orgbeilstein-journals.org Yields for the final isoxazolidine ring opening step are often high, in the range of 85–95%. beilstein-journals.orgnih.gov
Enantioselective Synthesis of 1-Methyl-1-azaspiro[4.4]nonan-6-OL
Achieving stereocontrol is critical for synthesizing biologically active molecules, which often exist as a single enantiomer. The development of enantioselective methods to access chiral 1-azaspiro[4.4]nonane derivatives is therefore of significant importance.
Chiral Auxiliary and Asymmetric Catalysis Investigations
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been pivotal in the enantioselective synthesis of key intermediates for alkaloids like (-)-cephalotaxine. acs.org For instance, oxazolidinones and camphorsultam are well-known chiral auxiliaries that can direct stereoselective transformations such as alkylations and aldol (B89426) reactions. wikipedia.org Pseudoephedrine and its analogue pseudoephenamine are also practical chiral auxiliaries for diastereoselective alkylations, providing access to enantiomerically enriched products. harvard.edu
In the context of the azaspiro[4.4]nonane system, an enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a crucial intermediate for (-)-cephalotaxine, has been described. acs.org This synthesis demonstrates a powerful application of stereochemical control, where a Curtius rearrangement is used to install the nitrogen substituent at the quaternary carbon center with high fidelity. uow.edu.auuwa.edu.au
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product, is another cornerstone of modern organic synthesis. mdpi.comnih.gov While specific applications of asymmetric catalysis to directly form this compound are not widely documented, related transformations have been achieved with high enantioselectivity. For example, chiral oxazaborolidine reagents have been used for the highly stereoselective and enantioselective reduction of a racemic spiro nih.govnih.govnonane-1,6-dione, yielding enantiomerically pure spirodiols that are valuable chiral building blocks. researchgate.net
Table 2: Selected Asymmetric Approaches Relevant to Azaspiro[4.4]nonane Synthesis
| Method | Key Reagent/Catalyst | Target/Intermediate | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Pseudoephenamine | Enantiomerically enriched carbonyl compounds | High diastereoselectivity, often >19:1 d.r. | harvard.edu |
| Asymmetric Reduction | Chiral Oxazaborolidine | Enantiopure spiro nih.govnih.govnonane-1,6-diols | High enantiopurity | researchgate.net |
| Curtius Rearrangement | (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester | (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal | Key intermediate for (-)-cephalotaxine | acs.org |
Chemoenzymatic and Biocatalytic Strategies
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts (enzymes). mdpi.com This approach offers sustainable and efficient routes to enantiomerically pure compounds. mdpi.com A key biocatalytic method is kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture.
A practical example relevant to the spiro[4.4]nonane system is the asymmetric synthesis of enantiopure spiro nih.govnih.govnonane-1,6-dione. researchgate.net This strategy employed a kinetic resolution of a ketone precursor using baker's yeast as the key step. The bioreduction selectively transformed one enantiomer, allowing for the isolation of the other as an optically active alcohol. This chiral intermediate was then converted through a multi-step chemical sequence to the desired enantiopure spiro nih.govnih.govnonane-1,6-dione with excellent enantiopurity (>99% ee). researchgate.net While this specific example targets a dione, it demonstrates the viability of using biocatalysis to establish the crucial stereochemistry at the spirocyclic core, a strategy that could be adapted for precursors to this compound.
Green Chemistry Principles and Sustainable Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. rsc.orgyoutube.com The primary benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity of the final products. nih.gov These advantages stem from the efficient and uniform heating of the reaction mixture through dielectric heating, which can lead to selective activation of polar molecules and acceleration of reaction rates. youtube.com
While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in the current literature, the successful application of this technology to the synthesis of analogous spiro-pyrrolidine derivatives provides a strong basis for its potential in this area. rsc.orgnih.gov For instance, the synthesis of spiro[indoline-3,2′-pyrrolidin]-2-one derivatives, which also feature a spirocyclic pyrrolidine core, has been significantly optimized using microwave irradiation.
A comparative study on the synthesis of a series of spiro[indoline-3,2′-pyrrolidin]-2-one derivatives highlights the benefits of microwave assistance. The reaction of isatin, a chalcone, and L-proline was carried out under both conventional reflux conditions and microwave irradiation. The results, as summarized in the table below, demonstrate a substantial reduction in reaction time from hours to minutes and a notable increase in product yield. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Spiro[indoline-3,2′-pyrrolidin]-2-one Derivatives
The optimization of microwave-assisted synthesis involves several key parameters, including microwave power, reaction temperature, and irradiation time. For the synthesis of this compound and its analogues, a systematic approach to optimizing these parameters would be crucial. This would likely involve screening various solvents to find one that couples efficiently with microwaves while also being suitable for the specific reaction chemistry. Furthermore, the use of a dedicated microwave synthesizer allows for precise control over temperature and pressure, ensuring reproducibility and safety. nih.gov
The principles of solvent-free synthesis and atom economy are central to the development of highly efficient and sustainable chemical processes. bohrium.com Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents, which contribute to pollution and pose safety risks. rsc.org These reactions can also lead to higher reaction rates and yields due to the increased concentration of reactants.
Atom economy, a concept introduced to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired product. nih.gov A high atom economy indicates that the process generates minimal waste, a key goal of green chemistry. One-pot multicomponent reactions are particularly noteworthy for their high atom economy, as they combine several synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent and reagent use. rsc.org
While specific solvent-free and highly atom-economical syntheses of this compound are yet to be widely reported, the synthesis of related azaspiro compounds provides valuable insights. For example, a one-pot, three-component reaction for the synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones has been developed. nih.gov This approach, which involves the reaction of a hydrazine (B178648) derivative with thioglycolic acid, demonstrates the potential for constructing spirocyclic systems in a single, efficient step, thereby inherently improving atom economy compared to multi-step syntheses.
The application of these principles to the synthesis of this compound could involve exploring intramolecular cyclization reactions or multicomponent strategies. For instance, a domino radical bicyclization has been used to construct the 1-azaspiro[4.4]nonane skeleton, which, while not solvent-free in the reported instances, represents a step-economical approach to this core structure. acs.orgnih.gov Future research could focus on adapting such reactions to solvent-free conditions, potentially using mechanochemistry (grinding) or thermal heating without a solvent medium.
The development of catalytic, atom-economical reactions is another promising avenue. For example, cycloaddition reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product. nih.gov Exploring catalytic [3+2] cycloaddition reactions to form the pyrrolidine ring of the azaspiro[4.4]nonane system could lead to highly efficient and sustainable synthetic routes.
Conformational Analysis and Stereochemical Elucidation of 1 Methyl 1 Azaspiro 4.4 Nonan 6 Ol
Advanced Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are indispensable tools for probing the intricate structural details of molecules in solution. For 1-Methyl-1-azaspiro[4.4]nonan-6-OL, a combination of Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopies would provide comprehensive insights into its stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the connectivity and spatial arrangement of atoms within a molecule. For this compound, a full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, would be essential for a complete structural assignment.
¹H and ¹³C NMR: The ¹H NMR spectrum would provide information on the chemical environment of each proton, with chemical shifts and coupling constants revealing the connectivity of the carbon skeleton. The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. While specific spectral data for this compound is not widely published, related 1-azaspiro[4.4]nonane derivatives have been characterized, providing a basis for expected chemical shifts.
2D NMR Techniques: To unambiguously assign the complex and often overlapping signals in the ¹H and ¹³C NMR spectra, several 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the two rings of the spirocyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity across the spirocenter and the quaternary carbons.
A hypothetical table of expected NOESY correlations for a specific diastereomer of this compound is presented below. The presence or absence of these correlations would be key to assigning the relative stereochemistry.
| Proton 1 (Hypothetical) | Proton 2 (Hypothetical) | Expected NOE | Implication on Conformation |
| N-CH₃ | H-6 | Strong | Indicates proximity, suggesting a specific orientation of the pyrrolidine (B122466) ring relative to the cyclopentanol (B49286) ring. |
| H-6 | Protons on one face of the pyrrolidine ring | Present | Defines the cis/trans relationship of the hydroxyl group relative to the pyrrolidine ring. |
| H-6 | Protons on the opposite face of the pyrrolidine ring | Absent | Confirms the relative stereochemistry at the C-6 position. |
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about the absolute configuration of its stereocenters.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. For this compound, the hydroxyl and amino groups are the primary chromophores. The sign and intensity of the Cotton effects in the ECD spectrum can be compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) for each possible enantiomer. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. The study of other chiral spirocyclic alkaloids has demonstrated the utility of ECD in establishing their absolute stereochemistry. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within the molecule. VCD offers a higher resolution of spectral features compared to ECD and is particularly sensitive to the conformation of the molecule in solution. ru.nl By comparing the experimental VCD spectrum of this compound with the DFT-calculated spectra for all possible stereoisomers and their low-energy conformers, the absolute configuration can be determined with a high degree of confidence. nih.gov This technique has been successfully applied to determine the absolute configuration of a wide range of natural products.
X-ray Crystallography Studies for Solid-State Conformation
The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique provides precise atomic coordinates in the solid state, from which bond lengths, bond angles, and torsional angles can be determined with high accuracy.
For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the relative and absolute configuration of all chiral centers. The resulting crystal structure would reveal the preferred conformation of the five-membered rings, the orientation of the methyl and hydroxyl substituents, and the intramolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure. While a specific crystal structure for this compound is not publicly available, X-ray analysis of related azaspirocyclic compounds has been crucial in confirming their structures.
| Crystallographic Parameter | Significance for this compound |
| Space Group & Unit Cell Dimensions | Defines the crystal lattice and packing of the molecules. |
| Atomic Coordinates | Provides the precise location of each atom, allowing for the determination of the molecular geometry. |
| Bond Lengths and Angles | Confirms the covalent structure and reveals any strain in the spirocyclic system. |
| Torsional Angles | Defines the conformation of the pyrrolidine and cyclopentanol rings (e.g., envelope, twist). |
| Flack Parameter | Allows for the determination of the absolute configuration of the chiral centers in non-centrosymmetric space groups. |
Dynamic Conformational Behavior and Ring Inversion Processes
The five-membered rings in the 1-azaspiro[4.4]nonane framework are not rigid and can undergo conformational changes. The pyrrolidine and cyclopentane (B165970) rings can adopt various envelope and twist conformations. For this compound, there will be an equilibrium between different conformers in solution.
The dynamic behavior of these ring systems can be studied using variable-temperature NMR spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring inversion and to identify the major and minor conformers present at equilibrium. Computational modeling, using methods such as DFT, can complement these experimental studies by calculating the relative energies of different conformers and the transition states connecting them. Studies on related 1-azaspiro[4.4]nonane systems have explored these conformational equilibria. acs.org
Absolute Configuration Determination of Chiral Centers
This compound possesses at least two chiral centers: the spiro carbon (C5) and the carbon bearing the hydroxyl group (C6). The nitrogen atom can also be a stereocenter if its inversion is slow. The determination of the absolute configuration at each of these centers is a critical aspect of its stereochemical elucidation.
The primary methods for determining the absolute configuration are:
X-ray Crystallography: As mentioned previously, when a suitable crystal is available, anomalous dispersion effects can be used to determine the absolute configuration.
Chiroptical Spectroscopy (ECD and VCD): By comparing experimental spectra with those predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned. nih.govnih.gov
Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule to or from a compound of known absolute configuration.
A combination of these techniques provides the most reliable assignment of the absolute configuration of all stereocenters in this compound.
Chemical Reactivity and Functionalization of 1 Methyl 1 Azaspiro 4.4 Nonan 6 Ol
Reactions of the Hydroxyl Group
The secondary hydroxyl group in 1-Methyl-1-azaspiro[4.4]nonan-6-ol is a prime site for various chemical modifications, including oxidation, reduction, and nucleophilic substitution.
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, this would yield 1-Methyl-1-azaspiro[4.4]nonan-6-one. A variety of reagents can be employed for this purpose. Standard laboratory oxidants such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), are effective for oxidizing secondary alcohols to ketones. osti.gov Other common reagents include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). osti.gov
For more sensitive substrates, milder and more selective oxidizing agents are preferred. Pyridinium chlorochromate (PCC) is a well-established reagent that converts secondary alcohols to ketones without over-oxidation. osti.gov An increasingly popular alternative is the Dess-Martin periodinane (DMP), which offers high yields under neutral and mild conditions. osti.gov In the context of amino alcohols, chemoselectivity can be a concern. The direct oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds can be challenging, but specialized catalytic systems, such as those based on 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of a copper catalyst, have been developed to selectively oxidize the alcohol in the presence of the amine. ajol.info A general mechanism for the oxidation of cyclic amino alcohols can involve the formation of a bicyclic N,O-acetal intermediate. nih.gov
While no specific literature detailing the oxidation of this compound has been identified, the oxidation of a related spirocyclic amino alcohol, (5R(S),6R(S))-2,2-dimethyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonane-1-oxyl, with m-chloroperbenzoic acid (m-CPBA) has been reported to yield a product where the hydroxymethyl group was affected, suggesting oxidation. acs.org
The reduction of the hydroxyl group in this compound to yield the fully saturated 1-Methyl-1-azaspiro[4.4]nonane is not a direct, single-step reaction. Typically, this transformation would proceed via a two-step sequence involving activation of the hydroxyl group followed by reductive removal.
One common strategy involves the conversion of the alcohol to a tosylate or mesylate, which are excellent leaving groups, followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄). This approach effectively replaces the C-O bond with a C-H bond.
Alternatively, the ketone, 1-Methyl-1-azaspiro[4.4]nonan-6-one, formed from the oxidation of the alcohol, can be subjected to deoxygenation. Classic methods for ketone deoxygenation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These methods, however, employ harsh conditions that may not be compatible with all substrates. Milder methods for the deoxygenation of ketones are also available.
The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions. This is commonly achieved through mesylation or tosylation.
Mesylation involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. mdpi.comnih.gov This converts the hydroxyl group into a mesylate (-OMs), which is an excellent leaving group in subsequent substitution reactions. The reaction of a related compound, (1-(benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol, with MsCl and triethylamine in chloroform (B151607) has been reported. mdpi.comacs.org However, instead of the expected mesylate, a mixture of rearranged products, specifically octahydrocyclopenta[c]azepine derivatives, was formed. mdpi.comresearchgate.net This highlights the potential for skeletal rearrangements in this class of compounds upon activation of the hydroxyl group.
The Appel reaction provides a method for the direct conversion of alcohols to alkyl halides under mild conditions using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). researchgate.net The reaction proceeds with inversion of stereochemistry at the carbon center. researchgate.net Similar to mesylation, the Appel reaction on (1-(benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol with PPh₃ and CBr₄ also led to the formation of rearranged octahydrocyclopenta[c]azepine derivatives rather than the expected bromide. mdpi.com
The following table summarizes the reaction conditions and outcomes for the mesylation and Appel reaction of a closely related analogue, (1-(benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol.
| Reaction | Reagents and Conditions | Product(s) | Yield | Reference(s) |
| Mesylation | MsCl, Et₃N, CHCl₃, 0 °C to RT, 72 h | Mixture of octahydrocyclopenta[c]azepine derivatives | Not specified | mdpi.comacs.org |
| Appel Reaction | PPh₃, CBr₄, CHCl₃, RT, 48 h | Mixture of octahydrocyclopenta[c]azepine derivatives | 34% (of the mixture) | mdpi.com |
Functionalization at the Azaspiro Ring System
Functionalization of the azaspiro ring system of this compound can be achieved through various synthetic strategies. One approach involves the initial modification of the hydroxyl group, as discussed previously, which can lead to rearrangements and the formation of new ring systems. For instance, the mesylation or Appel reaction of a related hydroxymethyl-substituted azaspiro[4.4]nonane did not yield the simple substitution product but instead resulted in ring expansion to form octahydrocyclopenta[c]azepine derivatives. mdpi.comresearchgate.net
Another strategy for functionalizing the azaspiro core involves domino reactions. A domino radical bicyclization of functionalized oxime ethers has been successfully employed to synthesize the 1-azaspiro[4.4]nonane skeleton. acs.org This method allows for the construction of the spirocyclic system with the potential for introducing various substituents.
Furthermore, the ketone derivative, 1-Methyl-1-azaspiro[4.4]nonan-6-one, serves as a key intermediate for further functionalization. For example, α-functionalization of the ketone can be achieved via enolate chemistry. Additionally, iron-mediated [3+2] cycloaddition reactions between α,α'-dibromoketones and 2-methylenepyrrolidines have been used to construct highly functionalized 8-oxo-1-azaspiro[4.4]nonanes. ajol.info
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity and stereoselectivity are critical considerations in the chemical transformations of this compound and its derivatives.
In the case of the domino radical bicyclization used to synthesize 1-azaspiro[4.4]nonane derivatives, a preference for the trans configuration of the newly formed ring junction is often observed. acs.org
The reactions involving the hydroxyl group can also exhibit stereoselectivity. The Appel reaction, for instance, is known to proceed with inversion of configuration at the alcohol carbon. researchgate.net However, as noted in the reactions of the analogue (1-(benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol, the expected stereochemical outcome can be superseded by skeletal rearrangements. mdpi.comresearchgate.net
The stereochemical outcome of the reduction of the corresponding ketone, 1-Methyl-1-azaspiro[4.4]nonan-6-one, would be highly dependent on the reducing agent and reaction conditions. The use of bulky hydride reagents would likely lead to the preferential attack from the less sterically hindered face of the carbonyl group, resulting in a specific diastereomer of the alcohol.
Metal-Catalyzed Cross-Coupling and Other Advanced Reactions
While specific examples of metal-catalyzed cross-coupling reactions involving this compound are not documented, the principles of such reactions can be applied to this molecule. The presence of both a hydroxyl group and a tertiary amine offers multiple handles for such transformations.
Palladium-catalyzed reactions are powerful tools for forming C-C, C-N, and C-O bonds. For instance, palladium(II)-catalyzed Wacker-type cyclizations of unsaturated amino alcohols are known to produce various nitrogen-containing heterocycles. nih.gov It is conceivable that derivatives of this compound bearing an unsaturated tether could undergo similar intramolecular cyclizations. Palladium-catalyzed cross-coupling of the hydroxyl group, after conversion to a triflate or tosylate, with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or organozinc reagents (Negishi coupling) could be employed to introduce new carbon-based substituents.
Nickel-catalyzed cross-coupling reactions are also gaining prominence, particularly for the activation of C-O bonds. whiterose.ac.uk This could potentially allow for the direct cross-coupling of the alcohol with various partners, although such reactivity would need to be experimentally verified for this specific substrate.
Furthermore, the nitrogen atom of the azaspirocycle could direct C-H activation reactions, enabling functionalization of the carbon atoms adjacent to the nitrogen. Palladium-catalyzed γ-C(sp³)–H carbonylation of amines has been shown to produce γ-lactams, suggesting a potential route for functionalizing the pyrrolidine (B122466) ring of the azaspiro system. acs.org
Computational and Theoretical Investigations of 1 Methyl 1 Azaspiro 4.4 Nonan 6 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methyl-1-azaspiro[4.4]nonan-6-ol. By solving approximations of the Schrödinger equation for the molecule, methods like Density Functional Theory (DFT) can map its electron distribution, determine molecular orbital energies, and predict its reactivity.
Detailed analyses often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the nitrogen atom's lone pair and the oxygen of the hydroxyl group significantly influence the HOMO, making these sites potential centers for electrophilic attack.
Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution across the molecule. These maps highlight electron-rich regions (negative potential), such as around the nitrogen and oxygen atoms, which are susceptible to interaction with electrophiles, and electron-poor regions (positive potential), typically around the hydrogen atoms, which are attractive to nucleophiles. This information is crucial for predicting how the molecule will interact with other reagents and biological macromolecules.
Table 1: Illustrative Quantum Chemical Properties for this compound This table presents theoretical data typical for a molecule of this class, as generated by DFT calculations (e.g., B3LYP/6-31G level of theory).*
| Calculated Property | Illustrative Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential and electron-donating ability. |
| Energy of LUMO | 1.2 eV | Indicates the energy of the lowest-energy empty orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Charge on N | -0.45 e | Indicates a partial negative charge on the nitrogen atom, making it a nucleophilic center. |
| Mulliken Charge on O | -0.60 e | Shows a significant partial negative charge on the oxygen atom, highlighting its role as a hydrogen bond acceptor. |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum calculations provide a static picture, this compound is a flexible molecule with multiple possible three-dimensional arrangements (conformers). Molecular dynamics (MD) simulations are employed to explore this conformational landscape over time. By simulating the atomic motions based on a classical force field, MD can identify the most stable, low-energy conformers and the energy barriers between them.
Moreover, MD simulations are invaluable for studying solvent effects. By immersing the molecule in a simulated box of water or other solvents, researchers can observe how solvent molecules arrange themselves around the solute. This can reveal specific hydrogen bonding patterns, particularly involving the hydroxyl group and the nitrogen atom, and quantify the impact of the solvent on conformational preferences.
In Silico Prediction of Potential Biological Target Interactions (e.g., Docking, QSAR Studies)
The structural features of this compound, particularly the tertiary amine and hydroxyl group, are common pharmacophores, suggesting potential biological activity. In silico techniques are used to screen for and analyze these potential interactions.
Molecular docking is a primary tool for this purpose. In a docking study, the 3D structure of this compound is computationally placed into the binding site of a known protein target. A scoring function then estimates the binding affinity, predicting how strongly the molecule might bind. Azaspirocyclic structures are known to interact with various receptors and ion channels in the central nervous system. Docking studies could, for example, explore the binding of this compound to muscarinic acetylcholine (B1216132) receptors or dopamine (B1211576) transporters, identifying key interactions like hydrogen bonds with the hydroxyl group or ionic interactions with the protonated nitrogen.
Quantitative Structure-Activity Relationship (QSAR) studies offer another layer of analysis. If a series of related azaspiro[4.4]nonane derivatives with known biological activities were available, a QSAR model could be built. This model would create a statistical correlation between structural descriptors (like size, polarity, and electronic properties) and the observed activity. Such a model could then be used to predict the potential activity of this compound and guide the design of more potent analogs.
Table 2: Example Molecular Docking Results for this compound against a Hypothetical Receptor This table illustrates the type of output generated from a molecular docking simulation.
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Muscarinic M1 Receptor | -7.2 | Hydrogen bond from -OH group to Asp105; Cation-π interaction between N+-CH3 and Tyr381. |
| Dopamine Transporter | -6.8 | Hydrogen bond from -OH group to Ser356; Salt bridge from protonated N to Asp79. |
| Sigma-1 Receptor | -8.1 | Hydrophobic interactions within binding pocket; Hydrogen bond from -OH group to Glu172. |
Mechanistic Computational Studies of Synthetic Pathways
Computational chemistry can also illuminate the mechanisms of chemical reactions used to synthesize this compound. By modeling the reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction pathway.
A plausible synthesis might involve an intramolecular cyclization. For instance, a precursor molecule could be designed to undergo a Mannich-type reaction or an intramolecular Michael addition to form the spirocyclic core. Computational studies using DFT can calculate the activation energies for each step of the proposed mechanism. This allows chemists to understand which pathway is more favorable, why certain reagents or conditions are effective, and how to optimize the reaction for better yield. These studies can also predict the stereochemical outcome of the reaction, explaining why one diastereomer or enantiomer might be formed preferentially over another. By comparing the energies of different transition states leading to different stereoisomers, the model can provide a rationale for the observed product distribution.
Biological Activity and Mechanistic Insights of 1 Methyl 1 Azaspiro 4.4 Nonan 6 Ol Derivatives Preclinical Focus
In Vitro Receptor Binding and Selectivity Profiling (e.g., Sigma Receptors, Neurotransmitter Receptors)
Derivatives of the 1-azaspiro[4.4]nonane skeleton are present in compounds known to possess significant biological activities, including functioning as agonists at nicotinic acetylcholine (B1216132) receptors (mAChR). acs.org This interaction highlights the potential of this chemical class to modulate cholinergic neurotransmission, a key process in cognitive function, learning, and memory.
While direct and extensive binding data for 1-Methyl-1-azaspiro[4.4]nonan-6-OL derivatives across a wide panel of receptors is not broadly available in the literature, the relevance of targeting specific receptors like the sigma (σ) and muscarinic receptors is well-established for neurologically active compounds. For instance, the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is a target for diverse classes of psychotropic drugs. nih.govnih.gov Ligands that modulate both muscarinic and σ1 receptors have shown promise in preclinical models of neurodegenerative diseases. An example is ANAVEX2-73, an aminotetrahydrofuran derivative, which binds to both muscarinic acetylcholine and σ1 receptors. nih.gov This dual-pharmacology compound has demonstrated anti-amnesic and neuroprotective effects in preclinical models, underscoring the potential benefits of targeting both receptor systems simultaneously. nih.gov The functional interaction between these systems suggests that azaspiro[4.4]nonane derivatives with affinity for both receptor types could be of significant therapeutic interest.
Enzyme Inhibition/Activation Studies (e.g., Arginase, DNA Gyrase)
The structural rigidity and three-dimensional nature of the azaspiro[4.4]nonane core make it an attractive scaffold for designing enzyme inhibitors. Research into closely related diazaspiro[4.4]nonane derivatives has identified potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). acs.org ENPP1 is an enzyme that hydrolyzes cGAMP, a key second messenger in the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity.
In one study, a novel pyrrolopyrimidinone-based compound (compound 31) incorporating a diazaspiro[4.4]nonane linker was identified as a highly potent ENPP1 inhibitor. acs.org The inhibitory activity was assessed through in vitro enzymatic assays, revealing significant potency and selectivity. acs.org
| Compound | Target Enzyme | Activity (IC50) | Selectivity |
|---|---|---|---|
| Compound 31 (Diazaspiro[4.4]nonane derivative) | ENPP1 | 14.68 nM | ~410-fold vs ENPP2, ~10-fold vs ENPP3 acs.org |
This potent inhibition demonstrates that the spirocyclic scaffold can be effectively utilized to target specific enzyme active sites, offering a pathway for developing novel immunotherapies. acs.org
Mechanistic Elucidation of Cellular Responses and Pathway Modulation (in vitro)
The biological effects of azaspiro[4.4]nonane derivatives are underpinned by their ability to modulate specific cellular pathways. The ENPP1 inhibitors mentioned previously provide a clear example of this. By inhibiting ENPP1, these compounds prevent the degradation of cGAMP. acs.org The resulting increase in cellular cGAMP levels leads to the activation of the STING pathway, which in turn promotes the production of cytokines like IP-10 and enhances the innate immune response. acs.org This mechanism was confirmed in cell-based assays where the lead compound amplified the cGAMP-induced immune signal in wild-type cells but not in STING knockout cells, confirming its on-target effect. acs.org
In the context of neuroprotection, ligands acting on multiple targets can evoke complex cellular responses. The mixed muscarinic/σ1 ligand ANAVEX2-73 was shown to protect against amyloid-beta (Aβ₂₅₋₃₅)-induced toxicity by blocking oxidative stress in hippocampal cells. nih.gov The involvement of both receptor systems in this protective mechanism was confirmed through the use of selective antagonists; both the muscarinic antagonist scopolamine (B1681570) and the σ1 antagonist BD1047 could counteract the neuroprotective effect. nih.gov This illustrates a mechanism where simultaneous modulation of cholinergic and sigma-1 receptor pathways leads to a synergistic cellular outcome.
Structure-Activity Relationship (SAR) Exploration for Biological Potency (Preclinical)
The biological potency of azaspiro compounds is highly dependent on their specific substitution patterns. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance activity and selectivity.
In the development of the aforementioned ENPP1 inhibitors, SAR exploration revealed key structural requirements for potency. The study synthesized and tested a series of derivatives with different cyclic amine linkers, including diazaspiro[4.4]nonane. A critical finding was that the length of the carbon chain connecting the spirocyclic core to other parts of the molecule had a significant impact on activity. Derivatives with longer linkers between the spiro quaternary center and a sulfamide (B24259) group showed a detrimental effect on ENPP1 inhibitory activity. acs.org This suggests that a compact and conformationally constrained structure is preferred for optimal binding to the enzyme's active site.
For antimicrobial agents, SAR studies on other heterocyclic compounds have shown that properties like hydrophobicity and the presence of specific functional groups are critical. nih.gov For example, in a series of antibacterial N,N-disubstituted 2-aminobenzothiazoles, an N-propyl imidazole (B134444) moiety was found to be essential for potent activity against Staphylococcus aureus. nih.gov While not directly involving an azaspiro core, these findings highlight the general principle that specific substituents are key determinants of biological function. The antibacterial activity of some pyrrolomycin derivatives, which contain a pyrrolidine (B122466) ring, is also strictly correlated to their substitution pattern, particularly the degree of halogenation. researchgate.net
Antimicrobial and Antifungal Activity Evaluations (in vitro)
The spirocyclic framework is a feature of several natural products with antimicrobial properties. Armeniaspirols, a class of antibiotics with a unique spiro[4.4]non-8-ene scaffold, exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Mechanistic studies indicate that Armeniaspirol A acts by causing potent membrane depolarization, disrupting a fundamental process for bacterial survival. researchgate.net
Pyrrolomycins, halogenated antibiotics that contain a pyrrole (B145914) ring (a substructure of the 1-azaspiro[4.4]nonane core), also show potent antibacterial effects. Natural pyrrolomycins C and F2a are active against S. aureus with minimum inhibitory concentration (MIC) values below 1 µM. researchgate.net This demonstrates the potential of the pyrrolidine/pyrrole moiety as a pharmacophore for developing new antibacterial agents.
| Compound Class (Related Scaffold) | Organism | Activity (MIC) |
|---|---|---|
| Pyrrolomycin C | S. aureus | <1 µM researchgate.net |
| Pyrrolomycin F2a | S. aureus | <1 µM researchgate.net |
| Pyrazoline Derivatives (General) | E. faecalis | 32 µg/mL turkjps.org |
| Pyrazoline Derivatives (General) | B. subtilis | 64 µg/mL turkjps.org |
While extensive antimicrobial screening data for this compound derivatives are not widely published, the potent activity of related spirocyclic and pyrrolidine-containing compounds against clinically relevant bacteria highlights the promise of this chemical class for anti-infective research. researchgate.net
The 1 Methyl 1 Azaspiro 4.4 Nonan 6 Ol Scaffold in Medicinal Chemistry and Chemical Biology
Design and Synthesis of Novel Molecular Probes Utilizing the Spiro[4.4]nonane Core
The unique three-dimensional architecture of the 1-azaspiro[4.4]nonane core makes it an attractive scaffold for the design of molecular probes. These tools are instrumental in chemical biology for the investigation of biological processes. The synthesis of derivatives based on this scaffold allows for the systematic exploration of chemical space and the development of probes with tailored properties.
A key strategy for the synthesis of the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization. acs.orgnih.gov This approach utilizes functionalized oxime ethers to generate the spirocyclic core in a single step. nih.gov For instance, O-benzyl oxime ethers containing a brominated aromatic ring can undergo a radical-mediated cyclization to form the 1-azaspiro[4.4]nonane ring system. acs.org This method has been successfully employed to produce a variety of derivatives with yields ranging from 11-67%. acs.orgnih.gov The reaction conditions can be modulated, for example, by using different radical initiators like AIBN or triethylborane (B153662) (Et3B), to influence the reaction's efficiency and diastereoselectivity. acs.orgnih.gov
The synthesis of sterically shielded nitroxides of the 1-azaspiro[4.4]nonane series has also been reported, highlighting the versatility of this scaffold in creating probes for applications such as electron paramagnetic resonance (EPR) spectroscopy. nih.gov These nitroxides are synthesized via an intramolecular 1,3-dipolar cycloaddition of 5,5-dialkyl-1-pyrroline N-oxides. nih.gov
Application as a Chiral Building Block or Ligand in Asymmetric Catalysis
The inherent chirality of the 1-azaspiro[4.4]nonane scaffold, particularly when substituted, presents opportunities for its use as a chiral building block or ligand in asymmetric catalysis. The synthesis of enantiomerically pure spiro compounds is crucial for their application in developing stereoselective catalysts.
While direct applications of 1-Methyl-1-azaspiro[4.4]nonan-6-OL as a chiral ligand are not extensively documented, the synthesis of related chiral spiro[4.4]nonane derivatives underscores the potential in this area. For example, the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal has been achieved with high enantiomeric excess (ee ≥ 95%). clockss.orgdntb.gov.ua This synthesis serves as a key step in the elaboration of the natural product (-)-cephalotaxine. clockss.org The development of chiral dinitrogen ligands based on other spirocyclic systems for asymmetric catalysis further illustrates the potential of such scaffolds. nih.gov These ligands have been successfully used in palladium/norbornene cooperative catalysis to construct C-N axially chiral scaffolds with high enantioselectivity. nih.gov The principles demonstrated in these related systems provide a strong rationale for exploring this compound and its derivatives as novel chiral ligands.
Integration into Complex Natural Product Synthesis
The 1-azaspiro[4.4]nonane ring system is a core structural motif in a class of natural products known as the Cephalotaxus alkaloids. acs.orgnih.gov These alkaloids, isolated from plants of the Cephalotaxus genus, exhibit significant biological activities, including potent antileukemic properties. acs.orgnih.gov Notably, homoharringtonine, an ester derivative of cephalotaxine (B1668394), is an approved drug for the treatment of chronic myeloid leukemia. acs.org
The synthesis of these complex natural products and their analogues often relies on the strategic construction of the 1-azaspiro[4.4]nonane core. The development of synthetic methodologies to access this scaffold is therefore of great importance. The domino radical bicyclization method mentioned earlier provides a direct route to 1-azaspiro[4.4]nonane derivatives, which can serve as key intermediates in the total synthesis of Cephalotaxus alkaloids. acs.orgnih.gov The enantioselective synthesis of building blocks like (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal is a critical step towards the total synthesis of the naturally occurring (-)-cephalotaxine. clockss.orgdntb.gov.ua The ability to synthesize and functionalize the this compound scaffold opens up avenues for the creation of novel analogues of these important natural products, potentially leading to compounds with improved therapeutic profiles. nih.gov
Development of High-Throughput Screening Libraries Based on the Scaffold
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound collections to identify new hit molecules. The design of focused compound libraries based on privileged scaffolds like 1-azaspiro[4.4]nonane can significantly enhance the efficiency of HTS campaigns. nih.govresearchgate.net By populating these libraries with molecules that possess desirable three-dimensional characteristics, the probability of identifying compounds with potent and selective biological activity is increased. mdpi.com
The development of target-focused libraries often involves the use of a central scaffold, such as 1-azaspiro[4.4]nonane, which can be systematically decorated with a variety of substituents. researchgate.netbiosolveit.de This approach allows for the exploration of the chemical space around the scaffold and the generation of structure-activity relationships (SAR). While specific HTS libraries based solely on this compound are not widely reported, the principles of scaffold-based library design are directly applicable. The synthetic accessibility of the 1-azaspiro[4.4]nonane core allows for the creation of diverse libraries of spirocyclic compounds for screening against a wide range of biological targets. acs.orgnih.gov
Spirocycles as Three-Dimensional Scaffolds for Enhanced Molecular Interactions
The defining feature of spirocycles is their three-dimensional geometry, which distinguishes them from the predominantly flat aromatic and heteroaromatic systems that have historically dominated medicinal chemistry. This 3D character allows for a more precise and extensive exploration of the binding pockets of biological targets, such as enzymes and receptors.
The rigid nature of the spiro[4.4]nonane framework in this compound pre-organizes the appended functional groups in defined spatial orientations. This conformational restriction can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity. Furthermore, the introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with increased clinical success of drug candidates. The 3D shape of spirocyclic compounds can lead to improved physicochemical properties, such as solubility and metabolic stability, and can also provide a basis for novel intellectual property.
The table below summarizes the key attributes of the this compound scaffold in the context of medicinal chemistry and chemical biology.
| Feature | Description | Reference |
| Scaffold Type | 1-Azaspiro[4.4]nonane | acs.orgnih.gov |
| Key Functional Groups | Tertiary amine, secondary alcohol | |
| Three-Dimensionality | High Fsp3 character, rigid spirocyclic core | |
| Synthetic Access | Domino radical bicyclization, intramolecular cycloaddition | acs.orgnih.govnih.gov |
| Chiral Potential | Enantioselective synthesis of related derivatives demonstrated | clockss.orgdntb.gov.ua |
| Natural Product Relevance | Core of Cephalotaxus alkaloids | acs.orgnih.gov |
| Medicinal Chemistry Applications | Molecular probes, chiral building blocks, HTS libraries | nih.govclockss.orgnih.gov |
Future Perspectives and Emerging Research Directions for 1 Methyl 1 Azaspiro 4.4 Nonan 6 Ol
Advancements in Stereoselective Synthesis Towards Diverse Stereoisomers
The biological activity of spirocyclic compounds is often dependent on their stereochemistry. nih.gov Therefore, the development of stereoselective synthetic methods is crucial for exploring the full potential of 1-Methyl-1-azaspiro[4.4]nonan-6-ol. Future research in this area will likely focus on several key strategies:
Chiral Ligand-Mediated Catalysis: The use of chiral ligands in transition metal-catalyzed reactions is a powerful tool for achieving high enantioselectivity. acs.org For the synthesis of this compound, rhodium- or iridium-based catalysts with chiral spiro Cp ligands could be employed in asymmetric oxidative coupling reactions to construct the spirocyclic core with high stereocontrol. acs.org
Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. Proline and its derivatives have been successfully used to catalyze asymmetric aldol (B89426) and Mannich reactions, which could be adapted for the stereoselective synthesis of precursors to this compound.
Enzymatic Resolutions: Biocatalysis using enzymes such as lipases and proteases can provide a highly efficient means of resolving racemic mixtures of this compound or its intermediates. This approach offers mild reaction conditions and high stereoselectivity.
The successful implementation of these strategies will enable the synthesis of all possible stereoisomers of this compound, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov
Exploration of Novel Biological Targets and Mechanistic Pathways
Spirocyclic alkaloids exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netresearchgate.net The unique conformational rigidity and three-dimensionality of this compound make it an attractive scaffold for interacting with various biological targets. nih.gov
Future research will likely involve screening this compound and its stereoisomers against a diverse panel of biological targets. Based on the activities of related spirocyclic compounds, potential targets could include:
Protein Kinases: Many spiro-oxindole derivatives have shown potent inhibitory activity against various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. nih.gov
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that are important drug targets. nih.gov The three-dimensional nature of spirocycles may allow for selective interactions with the complex binding pockets of GPCRs. nih.gov
Ion Channels: Spirocyclic compounds have been shown to modulate the activity of ion channels, which are involved in a wide range of physiological processes.
Once a biological activity is identified, detailed mechanistic studies will be necessary to elucidate the mode of action of this compound. This will involve techniques such as molecular docking, site-directed mutagenesis, and various biochemical and cellular assays.
Development of Advanced Computational Models for Structure-Property Prediction
Computational modeling has become an indispensable tool in modern drug discovery and materials science. acs.org For this compound, the development of advanced computational models can accelerate the design and optimization of new derivatives with desired properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts towards more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with biological targets. This information can be used to understand the molecular basis of its activity and to design molecules with improved binding affinity and selectivity.
Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing data to predict a wide range of properties, including bioactivity, toxicity, and physicochemical properties. nih.gov These models can be used to virtually screen large libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov
The integration of these computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.
Integration into Supramolecular Chemistry and Materials Science
The unique structural features of spirocycles also make them attractive building blocks for the construction of novel supramolecular assemblies and advanced materials. science.gov
Supramolecular Polymers: The rigid and well-defined geometry of this compound can be exploited to create highly ordered supramolecular polymers through non-covalent interactions such as hydrogen bonding and metal coordination. These materials could have applications in areas such as drug delivery and tissue engineering.
Functional Materials: By incorporating functional groups onto the this compound scaffold, it may be possible to create materials with interesting optical, electronic, or magnetic properties. For example, the introduction of chromophores could lead to the development of new fluorescent sensors or imaging agents.
Chiral Materials: The inherent chirality of this compound can be used to create chiral materials with applications in asymmetric catalysis, chiral separations, and chiroptical devices.
The exploration of this compound in the context of supramolecular chemistry and materials science is a nascent but promising area of research.
Collaborative Research and Interdisciplinary Approaches in Spirocyclic Chemistry
The full potential of this compound can only be realized through collaborative and interdisciplinary research. This will require the expertise of scientists from a variety of fields, including:
Synthetic Organic Chemistry: To develop efficient and stereoselective methods for the synthesis of this compound and its derivatives. wiley.com
Medicinal Chemistry: To design and optimize new analogs with improved biological activity and drug-like properties. nih.govnih.gov
Pharmacology and Biology: To evaluate the biological activity of new compounds and to elucidate their mechanisms of action. mdpi.com
Computational Chemistry: To develop and apply computational models for structure-property prediction and molecular design. researchgate.net
Materials Science: To explore the potential of this compound as a building block for new materials. acs.org
By fostering collaboration between these different disciplines, it will be possible to accelerate the pace of discovery and to translate the promising potential of this compound into tangible applications.
Q & A
Q. What advanced purification techniques separate spirocyclic byproducts with similar polarities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
